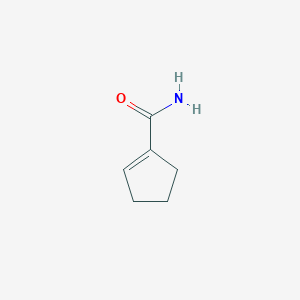

Cyclopent-1-ene-1-carboxamide

Description

Structural Significance and Synthetic Utility in Organic Chemistry

The structure of Cyclopent-1-ene-1-carboxamide, featuring a five-membered ring fused with a carboxamide group, provides a unique combination of rigidity and functional group reactivity. The cyclopentene (B43876) moiety is considered an appealing scaffold in medicinal chemistry, in part because it can act as a bioisostere of proline, an amino acid commonly found in the hinge regions of proteins. diva-portal.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. drugdesign.org This mimicry allows molecules containing the cyclopentene scaffold to potentially interact with biological targets that recognize proline-containing peptides. diva-portal.org

The synthetic utility of this scaffold is broad. It serves as a versatile building block for the creation of more elaborate molecular architectures. ontosight.ai The double bond in the cyclopentene ring and the N-H and C=O functionalities of the carboxamide group are sites for various chemical transformations, including oxidation, reduction, and substitution reactions. This allows chemists to generate libraries of diverse compounds for screening in drug discovery programs. lifechemicals.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | cyclopentene-1-carboxamide | nih.gov |

| Molecular Formula | C₆H₉NO | nih.gov |

| Molecular Weight | 111.14 g/mol | nih.gov |

| CAS Number | 5434-85-5 | nih.gov |

| Canonical SMILES | C1CC=C(C1)C(=O)N | nih.gov |

Research Landscape and Scope of Current Academic Investigations

The academic research surrounding the this compound scaffold is diverse, with a significant focus on its potential applications in medicinal chemistry. Investigations have explored its role as a core component in the development of novel therapeutic agents. For instance, derivatives of this scaffold have been studied for their potential as antimicrobial and anticancer agents.

A key area of research is the design of enzyme inhibitors. The specific geometry and electronic properties of the scaffold make it a suitable candidate for fitting into the active sites of enzymes. For example, derivatives have been investigated as inhibitors of the Hepatitis C virus NS3 protease. In these studies, the cyclopentene structure can mimic a component of the natural substrate of the enzyme, leading to competitive inhibition. Other research has focused on derivatives as inactivators of GABA aminotransferase (GABA-AT), an enzyme involved in neurotransmitter metabolism, with potential applications in treating neurological disorders. researchgate.net

Computational methods, such as molecular docking, are increasingly used to predict the interactions between cyclopentene-based compounds and their biological targets, guiding the synthesis of more potent and selective derivatives. nih.gov

Table 2: Examples of Research on this compound Derivatives

| Derivative Class | Investigated Application | Research Focus |

|---|---|---|

| Substituted Cyclopentene Carboxamides | Antiviral (Hepatitis C) | Design of NS3 protease inhibitors. |

| Aminocyclopentene Carboxylic Acids | Neurological Disorders | Development of GABA aminotransferase inactivators. researchgate.net |

| Multifunctionalized Cyclopentene Carboxamides | Anticancer | Synthesis and evaluation of cytotoxic activity. mdpi.com |

| General Cyclopentane (B165970) Carboxamides | Enzyme Inhibition | Targeting steroid-metabolizing enzymes. |

Evolution of Synthetic Strategies for Cyclopentene-1-carboxamide Systems

The synthesis of cyclopentene carboxamides has evolved from traditional methods to more advanced and efficient strategies, enabling the creation of a wider range of complex molecules.

Early and conventional approaches often involve the coupling of a pre-formed cyclopentene carboxylic acid with an appropriate amine. This is typically achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to facilitate the formation of the amide bond. While reliable, these methods can sometimes require harsh conditions or multi-step procedures to prepare the initial carboxylic acid.

More recent synthetic strategies focus on constructing the cyclopentene ring and incorporating the carboxamide functionality in a more convergent and stereoselective manner. Cycloaddition reactions, such as the [3+2] annulation, have emerged as powerful tools. nih.gov These reactions involve the combination of a three-carbon component and a two-carbon component to form the five-membered ring directly. For example, an electrochemical mediator-induced [3+2] annulation of alkenes and alkynes provides an efficient route to decorated cyclopentenes under mild conditions. nih.govresearchgate.net

Other modern approaches include piperidine-mediated [3+2] cyclization of donor-acceptor cyclopropanes with β-nitrostyrenes, which can generate highly diastereoselective polysubstituted cyclopent-2-ene-1-carboxamides. researchgate.net The evolution towards electrochemistry represents a significant advancement, offering a green and efficient alternative to traditional methods that often rely on volatile and hazardous reagents. researchgate.netresearchgate.net These advanced methods provide better control over the three-dimensional structure of the final product, which is crucial for its biological activity.

Table 3: Comparison of Synthetic Strategies for Cyclopentene Carboxamides

| Synthetic Method | Description | Advantages |

|---|---|---|

| Amide Coupling | Reaction of a cyclopentene carboxylic acid with an amine using a coupling reagent. | Straightforward for simple derivatives. |

| [3+2] Cycloaddition | Combination of a three-carbon and a two-carbon unit to form the cyclopentene ring. nih.gov | High efficiency, good for building complexity. |

| Piperidine-Mediated Cyclization | Cascade reaction involving ring-opening of cyclopropanes and cyclization. researchgate.net | High diastereoselectivity. |

| Electrochemical Synthesis | Mediator-induced annulation of alkenes and alkynes using electricity. nih.govresearchgate.net | Mild conditions, broad substrate scope, environmentally benign. nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLSPCZKJILYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280022 | |

| Record name | cyclopent-1-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-85-5 | |

| Record name | NSC15123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopent-1-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Cyclopent 1 Ene 1 Carboxamide Derivatives

Direct Amidation and Related Carboxamide Formation

The direct formation of the carboxamide group is a fundamental transformation in the synthesis of cyclopent-1-ene-1-carboxamide derivatives. This typically involves the reaction of a cyclopent-1-ene-1-carboxylic acid with an amine.

Amide Bond Formation via Carboxylic Acid Activation Protocols

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org Therefore, the carboxylic acid must first be "activated" to make the carboxyl group more susceptible to nucleophilic attack by the amine. minia.edu.eg

A variety of reagents have been developed for this purpose. For instance, boric acid has been shown to be an effective and environmentally friendly catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org This method often provides good yields and can be performed under relatively mild conditions. Another approach involves the use of reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This combination has been used to achieve high yields in amide bond formation.

| Activating Agent | Base | Solvent | Yield (%) |

| HATU | DIPEA | DMF | up to 85 |

| Boric Acid | - | Toluene | 45-55 (for sterically hindered amides) orgsyn.org |

Carbodiimide-Mediated Amidation (e.g., DCC, EDCI)

Carbodiimides are a class of reagents widely used to facilitate the formation of amide bonds by acting as dehydrating agents. citizendium.org Common examples include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or EDC). chemistrysteps.comcitizendium.org

The mechanism of carbodiimide-mediated amidation involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. citizendium.orgwikipedia.org This intermediate is then readily attacked by an amine to form the desired amide and a urea (B33335) byproduct. chemistrysteps.comwikipedia.org

Key Features of Carbodiimide Reagents:

DCC: Forms a dicyclohexylurea byproduct that is largely insoluble in many organic solvents, facilitating its removal by filtration. peptide.com However, this can be a drawback in solid-phase synthesis. peptide.com

EDCI: The corresponding urea byproduct is water-soluble, making it easily removable by aqueous extraction, which is advantageous in many applications. peptide.comthermofisher.com

To suppress potential side reactions and minimize racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.com

| Carbodiimide | Key Feature | Byproduct Solubility | Typical Yield (%) |

| DCC | Inexpensive, high-yielding | Insoluble in most organic solvents | 70-90 chemistrysteps.com |

| EDCI (EDC) | Water-soluble byproduct | Water-soluble | 70-90 chemistrysteps.com |

Amidation using Ammonium Salts and Carboxylic Acids

A classical method for amide synthesis involves the thermal dehydration of ammonium carboxylate salts. libretexts.orgchemguide.co.uk These salts are formed by the reaction of a carboxylic acid with ammonia (B1221849) or an amine. libretexts.org Heating the ammonium salt, often at temperatures above 100°C, drives off water to form the amide. chemistrysteps.com

For instance, reacting a carboxylic acid with ammonium carbonate can produce the ammonium salt, which upon heating, dehydrates to the primary amide. chemguide.co.uk However, this method can require harsh conditions and is not always suitable for complex molecules. chemistrysteps.com More recent developments have shown that lipase-catalyzed amidation of carboxylic acids with ammonium salts like ammonium bicarbonate in organic solvents can provide good yields without the need for prior activation of the acid. rsc.org

Construction of the Cyclopentene (B43876) Core

In some synthetic strategies, the formation of the five-membered ring is a key step. This can be achieved through various cyclization and elimination reactions.

Ring-Closing Metathesis (RCM) in Cyclopentene Ring Formation

Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the formation of cyclic olefins, including cyclopentene derivatives. researchgate.netwikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium, such as Grubbs' catalysts, to form a new double bond within a molecule containing two terminal alkenes, releasing ethylene (B1197577) as a byproduct. wikipedia.orgorganic-chemistry.org

The application of RCM allows for the synthesis of a wide variety of substituted cyclopentenes, including those with functional groups that can be converted to a carboxamide. wikipedia.org The efficiency of RCM has been demonstrated in the synthesis of complex molecules and heterocycles. acs.orgcaltech.edu The reaction is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.org

Elimination Reactions for Olefinic Bond Introduction in Cyclopentanes

The double bond of the cyclopentene ring can also be introduced through elimination reactions starting from a saturated cyclopentane (B165970) precursor. brainly.com These reactions typically involve the removal of two substituents from adjacent carbon atoms. libretexts.org

Common methods include:

Dehydrohalogenation: The removal of a hydrogen and a halogen atom from a halocyclopentane using a strong base like sodium ethoxide or potassium tert-butoxide. brainly.comvaia.com

Dehydration of Alcohols: The acid-catalyzed removal of a water molecule from a cyclopentanol (B49286) derivative. pearson.com

The choice of base and reaction conditions can influence the regioselectivity of the elimination, following Zaitsev's rule which predicts the formation of the more substituted alkene as the major product. libretexts.org However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product).

| Starting Material | Reagent | Reaction Type |

| Bromocyclopentane | Sodium Ethoxide | Dehydrohalogenation brainly.com |

| 1,2-Dichlorocyclopentane | Strong Base | Dehydrohalogenation brainly.com |

| Cyclopentanol | Sulfuric Acid (H₂SO₄) | Dehydration pearson.com |

Cycloaddition Reactions for Five-Membered Ring Systems

Cycloaddition reactions represent a powerful and convergent strategy for the construction of the cyclopentane core inherent to this compound and its derivatives. These reactions, which involve the formation of a cyclic molecule from two or more unsaturated precursors, offer a direct route to complex five-membered ring systems, often with a high degree of stereocontrol.

A variety of cycloaddition strategies have been employed for the synthesis of functionalized cyclopentanes. organic-chemistry.org One common approach is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form a five-membered ring. For instance, the reaction of cyclopropyl (B3062369) ketones with alkenes, catalyzed by a chiral Ti(salen) complex, proceeds via a formal [3+2] cycloaddition to yield polysubstituted cyclopentane derivatives. organic-chemistry.org This method is notable for its ability to construct two new carbon-carbon bonds and two contiguous stereogenic centers with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, a metal-free [3+2] cycloaddition of cyclopropyl ketones to alkenes can be achieved using a diboron(4) compound and a pyridine (B92270) catalyst, affording highly substituted cyclopentanes. organic-chemistry.org

Transition metal-catalyzed cycloadditions of vinylcyclopropanes (VCPs) have also emerged as a versatile tool. pku.edu.cn Rhodium(I) catalysts, for example, can facilitate the [3+2] cycloaddition between the cyclopropane (B1198618) unit of 1-ene/yne-VCP substrates and a tethered π-component (alkene or alkyne), leading to bicyclic cyclopentane and cyclopentene derivatives. pku.edu.cn The mechanism is believed to involve the formation of a π-allyl rhodium intermediate, followed by insertion of the alkene or alkyne. pku.edu.cn

Furthermore, domino reactions involving cycloadditions can lead to complex molecular architectures. For example, the DABCO-promoted domino reaction of phenacylmalononitriles with dialkyl but-2-ynedioates results in the formation of unique carboxamide-bridged dicyclopentenes with high diastereoselectivity. beilstein-journals.org In a related process, a tetrabutylammonium (B224687) fluoride-catalyzed cycloaddition of phenacylmalononitriles and nitroolefins has been developed for the diastereoselective synthesis of multifunctionalized cyclopent-2-ene-1-carboxamides. beilstein-journals.org

The Diels-Alder reaction, a [4+2] cycloaddition, while typically forming six-membered rings, can be a precursor to cyclopentane systems through subsequent ring contraction methodologies. oregonstate.edu For instance, a Diels-Alder reaction can be used to construct a substituted cyclohexane, which can then undergo a ring contraction to form the desired cyclopentane architecture. oregonstate.edu

Below is a table summarizing various cycloaddition reactions for the synthesis of five-membered ring systems.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Formal [3+2] Cycloaddition | Cyclopropyl ketones and radical-acceptor alkenes | Chiral Ti(salen) complex | Polysubstituted cyclopentane derivatives | organic-chemistry.org |

| Metal-free [3+2] Cycloaddition | Cyclopropyl ketones and alkenes | Diboron(4) compound and pyridine | Highly substituted cyclopentane compounds | organic-chemistry.org |

| Rh(I)-Catalyzed [3+2] Cycloaddition | 1-yne-Vinylcyclopropanes | [Rh(dppp)]SbF6 | Bicyclic cyclopentene derivatives | pku.edu.cn |

| Domino Reaction/Cycloaddition | Phenacylmalononitriles and dialkyl but-2-ynedioates | DABCO | Carboxamide-bridged dicyclopentenes | beilstein-journals.org |

| [4+2] Cycloaddition followed by Ring Contraction | Diene and Dienophile | Heat or Lewis Acid | Cyclohexene derivative (precursor to cyclopentane) | oregonstate.edu |

Strategies for Exocyclic Alkene Formation

The introduction of an exocyclic alkene to the cyclopentane ring of this compound derivatives provides a valuable synthetic handle for further functionalization. Several strategies have been developed to achieve this structural motif.

One prominent method is the Conia-ene reaction, which involves the intramolecular cyclization of acetylenic β-dicarbonyl compounds. A Ni(II)-catalyzed version of this reaction, using Ni(acac)2 and Yb(OTf)3, has been shown to produce mono- and bicyclic olefinic cyclopentanes, including those with exocyclic double bonds, in good yields. organic-chemistry.org

Another approach involves the use of organometallic reagents. For instance, a cooperative photoredox- and nickel-catalyzed alkylative cyclization of iodoalkynes with 4-alkyl-1,4-dihydropyridines as alkylation reagents can generate alkylated cyclopentylidenes under visible light irradiation. organic-chemistry.org Additionally, Cu(I) catalysis in the presence of B2pin2 enables the efficient construction of trisubstituted exocyclic alkenes under mild conditions. organic-chemistry.org

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic alkenes, including those with exocyclic double bonds. While often used for endocyclic alkenes, specific substrate design can lead to the formation of exocyclic systems. nih.gov

Furthermore, ring expansion reactions can be utilized to generate exocyclic alkenes. For example, the Tiffeneau–Demjanov rearrangement, a type of semipinacol rearrangement, can expand a cyclobutane (B1203170) ring to a cyclopentanone, which can then be converted to an exocyclic alkene through olefination reactions. wikipedia.org Similarly, the Saegusa oxidation can install an exocyclic double bond. oregonstate.edu

The following table outlines some of the key strategies for forming exocyclic alkenes on cyclopentane rings.

| Method | Description | Reagents/Catalyst | Product Feature | Reference |

| Conia-Ene Reaction | Intramolecular cyclization of acetylenic β-dicarbonyls. | Ni(acac)2, Yb(OTf)3 | Methylene (B1212753) cyclopentane | organic-chemistry.org |

| Alkylative Cyclization | Cooperative photoredox- and nickel-catalyzed reaction of iodoalkynes. | Ni catalyst, 4-alkyl-1,4-dihydropyridines, visible light | Alkylated cyclopentylidene | organic-chemistry.org |

| Copper-Catalyzed Alkenylation | Coupling of alkynes with a suitable precursor. | Cu(I), B2pin2 | Trisubstituted exocyclic alkene | organic-chemistry.org |

| Ring Expansion/Olefination | Expansion of a smaller ring followed by conversion of a ketone to an alkene. | e.g., Tiffeneau–Demjanov rearrangement, Wittig reagent | Exocyclic alkene | wikipedia.org |

| Saegusa Oxidation | Oxidation of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl, which can be an exocyclic alkene. | Palladium acetate, benzoquinone | Exocyclic α,β-unsaturated ketone | oregonstate.edu |

Stereoselective and Asymmetric Synthetic Pathways

The biological activity of cyclopentane derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic routes to this compound and its analogues is of paramount importance.

Diastereoselective Synthesis of Cyclopentane-Based Amino Acids

The synthesis of cyclopentane-based amino acids with specific diastereoselectivity is a key area of research. One approach involves the stereoselective aza-Michael addition to a cyclopentene carboxylic acid ester. nih.govacs.org For example, starting from D-mannose or D-galactose, a polysubstituted diene intermediate can be subjected to ring-closing metathesis to form a cyclopent-1-ene-1-carboxylic acid ester. nih.govacs.org Subsequent aza-Michael addition of an amine proceeds with high stereoselectivity, yielding polyhydroxylated cyclopentane β-amino acids. nih.govacs.org

Another strategy employs a tandem conjugate addition/cyclization protocol for the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, which can serve as precursors to cyclopentane amino acids. squarespace.com Additionally, a piperidine-mediated [3+2] cyclization of cyclopropane-1,1-dicarbonitriles and β-nitrostyrenes has been shown to generate highly diastereoselective polysubstituted cyclopent-2-ene-1-carboxamides. researchgate.net

A method for the amide-directed Ni-catalyzed diastereoselective arylboration of cyclopentenes has also been disclosed, allowing for the synthesis of sterically congested cyclopentane scaffolds with an easily derivatized boronic ester and amide functional handles. nih.gov

The following table summarizes selected diastereoselective syntheses of cyclopentane-based amino acids.

Control of Stereochemistry in Ring Systems and Side Chains

Controlling the stereochemistry of both the cyclopentane ring and its side chains is crucial for the synthesis of complex, biologically active molecules. This can be achieved through a variety of methods, including the use of chiral catalysts and stereoselective reactions.

For instance, a chiral bis(phosphine) copper(I)-complex can catalyze a stereodivergent borylative cyclization of racemic β-oxo acid derivatives to produce a range of stereochemically complex, enantiomerically enriched cyclopentanols. nih.gov These functionalized building blocks can then be further manipulated to generate various derivatives with excellent efficiency. nih.gov

In the synthesis of polyhydroxylated cyclopentane β-amino acids from hexoses, the stereochemistry of the starting sugar dictates the stereochemistry of the hydroxyl groups on the resulting cyclopentane ring. nih.govacs.org The stereochemistry of the newly formed amino group is controlled by the diastereoselective aza-Michael addition. nih.govacs.org

Furthermore, the stereochemistry of products can be confirmed through techniques like X-ray crystallography, as was done to verify the stereochemistry of a cyclopentane derivative after hydrolysis, confirming that epimerization did not occur. nih.gov

The table below highlights methods for controlling stereochemistry in cyclopentane systems.

Diversification through Functional Group Transformations and Derivatization

Once the core cyclopentane ring of this compound is synthesized, further diversification can be achieved through a wide range of functional group transformations and derivatizations. These modifications can be used to explore structure-activity relationships and to develop new compounds with improved properties.

The carboxamide group itself can be a point of diversification. For example, it can be reduced to an amine using reagents like lithium aluminum hydride. The carboxylic acid precursor to the amide can also be esterified or converted to other acid derivatives. lookchem.com

The boronic ester and amide functional handles introduced through the amide-directed Ni-catalyzed arylboration of cyclopentenes are particularly versatile. The boronic ester can be functionalized through oxidation, homologation, and olefination, while the amide can undergo hydrolysis or reduction. nih.gov These transformations allow for the preparation of a diverse range of cyclopentane derivatives with controlled stereochemistry. nih.gov

The cyclopentene double bond is another key site for functionalization. It can undergo various addition reactions, and the resulting functional groups can be further transformed. For example, the synthesis of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a mechanism-based inactivator of GABA-AT, highlights the potential for complex functionalization. researchgate.net

Furthermore, the synthesis of cyclopentane carboxamide derivatives can be achieved through the activation of cyclopentanecarboxylic acid derivatives using coupling reagents like HATU, followed by reaction with an amine. This allows for the introduction of a wide variety of substituents on the amide nitrogen.

The following table provides examples of functional group transformations and derivatizations of cyclopentane carboxamide derivatives.

Alkynylation and Arylethynylation of Cyclopentene-1-carboxamides

The introduction of alkyne and arylethyne moieties into the cyclopentene-1-carboxamide framework is a powerful strategy for extending the carbon skeleton and providing a versatile functional group for further transformations. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, have been effectively employed for this purpose. researchgate.net

Detailed research findings have demonstrated the synthesis of derivatives such as 2-(4-carboxybutynyl)-cyclopentene-1-carboxamides. researchgate.net This approach typically involves the coupling of a halogenated or triflate-activated cyclopentene precursor with a terminal alkyne. researchgate.netnih.gov The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This methodology allows for the direct formation of a C(sp²)-C(sp) bond at the 2-position of the cyclopentene ring. The carboxamide group itself is often installed after the coupling reaction, starting from a corresponding ester derivative to avoid potential side reactions. researchgate.net

Table 1: Representative Alkynylation of Cyclopentene-1-carboxamide Precursors

| Starting Material (Precursor) | Coupling Partner | Catalyst System | Product | Reference |

| 2-Halogenated Cyclopentene-1-carboxylate Ester | Pentynoic Acid Derivative | Palladium (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Base (e.g., Et₃N) | 2-(4-carboxybutynyl)-cyclopentene-1-carboxylate Ester | researchgate.net |

Note: The table illustrates a general approach; specific substrates and yields are detailed in the cited literature.

Functionalization with Fluoroalkyl Moieties

Incorporating fluoroalkyl groups into organic molecules can significantly alter their chemical and physical properties. frontiersin.org Several methods have been developed for the introduction of these moieties onto cyclopentene rings, leading to derivatives with unique characteristics.

Another important approach is the direct trifluoromethylation of unactivated C(sp³)-H bonds in carboxamides, which has been achieved using copper catalysis. nih.gov This protocol utilizes a combination of a copper(II) salt, such as Cu(OTf)₂, and a trifluoromethyl source like a Zn(CF₃)₂ complex. nih.gov The proposed mechanism involves a radical-mediated 1,5-hydrogen atom transfer, allowing for remote functionalization. nih.gov Furthermore, visible-light-induced carboperfluoroalkylation has emerged as a mild and efficient method for creating C-C bonds with various perfluoroalkyl groups (e.g., CF₃, C₄F₉, C₆F₁₃). researchgate.net

Table 2: Methods for Fluoroalkylation of Cyclopentene Derivatives

| Method | Reagents | Target Moiety | Key Features | Reference(s) |

| Olefination | Hu's Reagent ((PhSO₂)₂CF₂) | Difluoromethylenyl (-CF₂) | Converts ketone to difluoroalkene; selective formation of a single isomer. | nih.gov |

| Remote C-H Trifluoromethylation | Cu(OTf)₂, Zn(CF₃)₂ | Trifluoromethyl (-CF₃) | Copper-catalyzed reaction on unactivated C(sp³)-H bonds via a radical mechanism. | nih.gov |

| Visible-Light-Induced Cyclization | Perfluoroalkyl Iodides, Photocatalyst (e.g., 4-CzIPN) | Perfluoroalkyl (e.g., -C₄F₉, -C₆F₁₃) | Mild, oxidant-free conditions with broad substrate scope. | frontiersin.org, researchgate.net |

Incorporation into Complex Bicyclic and Polycyclic Scaffolds

This compound derivatives serve as valuable intermediates for constructing more intricate bicyclic and polycyclic systems. Domino reactions and cycloadditions are particularly effective for achieving this molecular complexity in a single step.

A selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides has been developed through a triethylamine-promoted cycloaddition of phenacylmalononitriles and o-hydroxychalcones in ethanol (B145695) at room temperature. rsc.orgrsc.org This reaction proceeds in good yields and with high diastereoselectivity. rsc.org

Significantly, by modifying the reaction conditions slightly, the same starting materials can be used to generate functionalized 2-oxabicyclo[2.2.1]heptane derivatives. rsc.orgrsc.org The proposed mechanism for this transformation involves a domino sequence initiated by a Michael addition, followed by an intramolecular addition of a carbanion to a carbonyl group, and finally, a nucleophilic addition of an alkoxide to a cyano group to form the bridged cyclic intermediate. rsc.org This demonstrates a powerful strategy for selectively building complex scaffolds from relatively simple cyclopentene precursors. rsc.org

Table 3: Synthesis of Bicyclic Scaffolds from Cyclopentene Precursors

| Reactant 1 | Reactant 2 | Promoter/Catalyst | Solvent | Product Type | Reference(s) |

| Phenacylmalononitrile | o-Hydroxychalcone | Triethylamine (Et₃N) | Ethanol | Multifunctionalized Cyclopent-3-ene-1-carboxamide | rsc.org, rsc.org |

| Phenacylmalononitrile | Chalcone o-enolate | Triethylamine (Et₃N) | Ethanol | Functionalized 2-Oxabicyclo[2.2.1]heptane | rsc.org, rsc.org |

Reaction Mechanisms and Mechanistic Elucidation of Cyclopent 1 Ene 1 Carboxamide Transformations

Fundamental Organic Reaction Mechanisms Involving the Carboxamide Functionality

The carboxamide group is a cornerstone of organic chemistry, and its reactivity in Cyclopent-1-ene-1-carboxamide is a subject of significant interest.

Nucleophilic Substitution at the Carboxamide Carbon

Nucleophilic acyl substitution is a characteristic reaction of carboxamides. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the leaving group.

The general mechanism proceeds as follows:

Nucleophilic Attack: An electron-rich nucleophile attacks the partially positive carbonyl carbon of the carboxamide. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. quora.com

Leaving Group Departure: The lone pair on the oxygen atom reforms the pi bond, expelling the leaving group (in this case, the amine portion of the amide). quora.com

The feasibility of this reaction depends on the strength of the nucleophile and the stability of the leaving group. For instance, hydrolysis of a carboxamide to a carboxylic acid can be achieved under acidic or basic conditions, where water or a hydroxide (B78521) ion acts as the nucleophile.

A key factor in these reactions is the activation of the carboxylic acid derivative. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide formation from a carboxylic acid and an amine by first activating the carboxylic acid. libretexts.org

Oxidation and Reduction Pathways of the Amide Group

The amide group in this compound can undergo both oxidation and reduction, leading to a variety of products.

Reduction: The reduction of amides typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Unlike esters, amides are generally resistant to reduction by milder agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The mechanism for LiAlH₄ reduction involves the addition of a hydride ion to the carbonyl carbon, followed by the coordination of the aluminum to the oxygen atom. This facilitates the eventual removal of the oxygen to form an amine. masterorganicchemistry.com For example, the reduction of a cyclopentane (B165970) carboxamide derivative with LiAlH₄ yields the corresponding cyclopentylamine.

Oxidation: The oxidation of amides is less common but can be achieved using strong oxidizing agents. For instance, certain oxidizing agents can convert the amide to a carboxylic acid. The specific products and reaction conditions depend on the substrate and the oxidant used. Research on the oxidation of N-Benzyl-N-methyl-3-oxothis compound suggests that oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of the corresponding carboxylic acids or ketones.

Ring-Forming and Ring-Modifying Reaction Mechanisms

The presence of the cyclopentene (B43876) ring and the double bond allows for a variety of reactions that can modify the ring structure or lead to the formation of new rings.

Mechanism of Olefin Formation via Elimination (e.g., E2 Pathways)

The synthesis of this compound itself can involve an elimination reaction to form the carbon-carbon double bond. The E2 (bimolecular elimination) mechanism is a concerted process where a base removes a proton from a carbon adjacent to the one bearing a leaving group, and the leaving group departs simultaneously, forming a double bond.

For the formation of a cyclopentene ring, this would typically involve a cyclopentane precursor with a suitable leaving group (e.g., a halide) and a proton on the adjacent carbon. The stereochemistry of the starting material is crucial, as the proton and the leaving group must be in an anti-periplanar arrangement for the E2 reaction to occur efficiently.

A study on the synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid highlights the importance of controlling elimination pathways. An α-elimination led to a mixture of isomers, while a β-elimination from a different intermediate was proposed to avoid this issue. nih.gov

Intramolecular Cyclization Mechanisms (e.g., Pyridone Formation)

The structure of this compound and its derivatives can be conducive to intramolecular cyclization reactions, leading to the formation of fused ring systems like pyridones. These reactions often involve the activation of a part of the molecule to facilitate the ring-closing step.

One synthetic route to 4-pyridone-3-carboxamides involves the cyclization of 5-amino-3-oxopent-4-enamides. urfu.ru The proposed mechanism involves an initial α-enamination followed by cyclization to afford the pyridone ring. urfu.ru

Another example involves the lithiation of N-benzyl pyridine (B92270) and quinoline (B57606) carboxamides. The resulting anion can undergo intramolecular attack on the aromatic ring, leading to the formation of new rings. acs.org In some cases, the pyridine ring is activated by N-acylation before the nucleophilic attack. acs.org

Multi-Component Domino Reaction Mechanisms

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, minimizing waste and improving efficiency. wikipedia.orgtcichemicals.com Domino reactions, a subset of MCRs, involve a cascade of intramolecular reactions.

Research has shown that phenacylmalononitriles can react with dialkyl but-2-ynedioates in a DABCO-promoted domino reaction to form multifunctionalized carboxamide-bridged dicyclopentenes. beilstein-journals.orgbeilstein-journals.org This reaction proceeds with high diastereoselectivity. beilstein-journals.orgbeilstein-journals.org Another study details an asymmetric conjugate addition cyclization of octa-2,6-diendioate initiated by a chiral lithium amide to stereoselectively produce a substituted cyclopentane derivative. researchgate.net These examples showcase the potential to construct complex molecular architectures from simple starting materials in a single, efficient step.

The Ugi four-component reaction is a well-known MCR that produces α-amino carboxamides from an isocyanide, an amine, a carboxylic acid, and a carbonyl compound. wikipedia.org Variations of the Ugi reaction can be used to create diverse molecular scaffolds. beilstein-journals.org

Mechanistic Studies of Chemical Interactions in Complex Systems

The study of reaction mechanisms provides fundamental insights into how chemical transformations occur, detailing the sequence of elementary steps, the nature of transient species, and the factors governing reaction rates. For a molecule like this compound, understanding these mechanisms is crucial for predicting its reactivity and behavior in complex chemical environments. This section explores key mechanistic aspects, including the hydrolysis of related fluorinated structures, the dynamics of proton transfer, and the characterization of intermediates and transition states.

Hydrolysis Mechanisms of Fluorinated Alkene Moieties

While direct studies on the hydrolysis of fluorinated this compound are not extensively documented, the principles can be inferred from research on related fluorinated compounds and amide hydrolysis. The introduction of fluorine atoms into an organic molecule significantly alters its electronic properties and, consequently, its reactivity.

Fluorinated alkenes are generally electrophilic and react readily with nucleophiles. The strong electron-withdrawing nature of fluorine atoms activates the double bond towards nucleophilic attack. nih.gov In the context of a fluorinated cyclopentene ring, this electronic effect would influence the adjacent carboxamide group. The hydrolysis of amides, a critical reaction in chemistry and biology, can be catalyzed by acid or base and is a model for understanding peptide bond cleavage. beilstein-journals.org

The mechanism of amide hydrolysis typically involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the amide group. researchgate.netresearchgate.net In acid-catalyzed hydrolysis, the reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. researchgate.net This is followed by the nucleophilic attack of water, which is often the rate-determining step, leading to a tetrahedral intermediate. beilstein-journals.orgresearchgate.net Subsequent proton transfer and cleavage of the C-N bond yield a carboxylic acid and an amine. researchgate.net

The presence of fluorine on the alkene ring, as seen in analogs like (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, can influence these steps. nsf.govacs.org For instance, the hydrolysis of a difluoromethylenyl group has been observed to occur during the metabolism of related compounds, leading to a dicarboxylate metabolite. google.com The electron-withdrawing fluorine substituents can significantly increase the rate of hydrolysis compared to non-fluorinated counterparts. scholaris.ca This is because the fluorine atoms stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate. Although carbon tetrafluoride (CF4) is kinetically very stable, its hydrolysis is thermodynamically favorable, highlighting the high activation energy barrier that must be overcome.

Studies on the atmospheric oxidation of fluorinated alkenes also provide insight, where reactions often proceed through radical intermediates or via nucleophilic attack, ultimately leading to degradation products like perfluorocarboxylic acids (PFCAs). scholaris.caresearchgate.net

| Reaction Type | Key Mechanistic Feature | Influence of Fluorine | Relevant Species |

|---|---|---|---|

| Acid-Catalyzed Amide Hydrolysis | Protonation of carbonyl oxygen followed by nucleophilic water attack. researchgate.net | Enhances electrophilicity of the carbonyl carbon, potentially accelerating the rate-determining water attack. | Tetrahedral Intermediate, Carboxylic Acid, Amine |

| Base-Catalyzed Amide Hydrolysis | Direct nucleophilic attack of hydroxide ion on the carbonyl carbon. beilstein-journals.org | Stabilizes the anionic tetrahedral intermediate, favoring the forward reaction. | Anionic Tetrahedral Intermediate, Carboxylate, Amine |

| Fluorinated Alkene Hydrolysis | Nucleophilic attack on the electron-deficient double bond. nih.gov | Fluorine's strong inductive effect makes the alkene susceptible to attack. nih.gov | α-fluoroiminium cation, Fluoroamides chimia.ch |

Proton Transfer Dynamics and Rate-Limiting Steps in Chemical Reactions

In the context of amide hydrolysis, proton transfers are ubiquitous. During acid-catalyzed hydrolysis, the initial protonation of the carbonyl oxygen is a rapid equilibrium, but subsequent proton transfers are critical for the breakdown of the tetrahedral intermediate. researchgate.net For example, after the nucleophilic attack by water, a proton is typically transferred from the attacking water molecule to the solvent or another base. researchgate.netresearchgate.net Later in the mechanism, the nitrogen atom of the amide must be protonated to make the amine a better leaving group before C-N bond cleavage can occur. researchgate.net This can happen via protons from the solvent or through the assistance of other water molecules. researchgate.net

Water molecules can play a crucial role by forming hydrogen-bonded networks, or "proton wires," that facilitate proton transport through a Grotthuss-type mechanism. researchgate.netfrontiersin.org While many water molecules may be present, often only one or a small cluster is directly involved in the proton transfer at the transition state. researchgate.net The efficiency of this transfer can be probed using kinetic isotope effects (KIEs), where replacing hydrogen with deuterium (B1214612) allows for the measurement of changes in reaction rate, providing insight into bond-breaking and bond-forming at the transition state. nih.gov

| Reaction System | Proton Transfer Event | Role / Significance | Kinetic Data / Observation |

|---|---|---|---|

| Acid-Catalyzed Amide Hydrolysis | Protonation of carbonyl oxygen. researchgate.net | Activates the carbonyl group for nucleophilic attack. | Fast, pre-equilibrium step. |

| Acid-Catalyzed Amide Hydrolysis | Protonation of the amide nitrogen in the intermediate. researchgate.net | Facilitates C-N bond cleavage by creating a better leaving group. | Can be part of the rate-determining sequence. |

| Base-Catalyzed Ester Hydrolysis | Proton transfers regulate the reaction paths at multiple transition states. beilstein-journals.org | Stabilizes transition states and intermediates. | The OH- addition step (TS1) is rate-determining. beilstein-journals.org |

| Enzyme Catalysis (e.g., Fucosidase) | Proton transfer from an asparagine residue to an aspartate residue. nih.gov | Initiates the catalytic cycle for hydrolysis. nih.gov | The first step in a stepwise mechanism. nih.gov |

| Protonated N-benzyllactams Dissociation | Intramolecular 1,5-H shift from carbonyl oxygen to Cβ position. rsc.org | Leads to specific fragmentation pathways (loss of benzene). rsc.org | Competes with stepwise proton migration to the amide nitrogen. rsc.org |

Intermediates and Transition States in Complex Reaction Sequences

A chemical reaction proceeds from reactants to products along a reaction coordinate that passes through one or more high-energy transition states and may involve the formation of one or more reaction intermediates. msuniv.ac.in A transition state is a fleeting, high-energy configuration at the peak of an energy barrier that cannot be isolated, whereas an intermediate is a short-lived, but real, molecule that resides in a local energy minimum between two transition states. msuniv.ac.in

In the reactions of carboxamides, a key intermediate is the tetrahedral intermediate. This species is formed, for example, during hydrolysis when a nucleophile (like water or hydroxide) adds to the carbonyl carbon, changing its hybridization from sp2 to sp3. beilstein-journals.orgkhanacademy.org The stability and fate of this intermediate are central to the reaction's outcome. For instance, in the Baeyer-Villiger oxidation, a tetrahedral Criegee intermediate is formed, and its subsequent rearrangement determines the final products. beilstein-journals.org

Transition states represent the geometry of the highest potential energy along the reaction coordinate. msuniv.ac.in Their structure provides a snapshot of bond formation and cleavage in action. For example, in an SN2 reaction involving an amide anion, a pentacoordinate transition state is formed. beilstein-journals.org Computational chemistry is a powerful tool for elucidating the geometry and energy of these transient structures. beilstein-journals.orgmdpi.com For example, DFT calculations have been used to map the energy profile for the conversion of Nms-amides to carboxamides, identifying a Meisenheimer transition state for a concerted C-O bond formation and C-S bond cleavage, and a stepwise mechanism involving a Meisenheimer complex intermediate for a related reaction. nih.gov

The Hammond postulate provides a conceptual link between the structure of a transition state and the species (reactant, intermediate, or product) to which it is closest in energy. msuniv.ac.in For an endothermic step, the transition state will resemble the product of that step. For an exothermic step, it will resemble the reactant. This principle is valuable for understanding the structure-reactivity relationships in multi-step reactions. msuniv.ac.in

| Species | Definition | Characteristics | Example in Amide Chemistry |

|---|---|---|---|

| Intermediate | A relatively stable species formed in a local energy minimum during a reaction. msuniv.ac.in | Has a finite lifetime; can potentially be trapped or detected spectroscopically. msuniv.ac.in | Tetrahedral intermediate in amide hydrolysis. beilstein-journals.orgkhanacademy.org |

| Transition State | A specific configuration of maximum potential energy along the reaction coordinate. msuniv.ac.in | Has no lifetime (a fleeting arrangement of atoms); cannot be isolated. nih.govmsuniv.ac.in | Pentacoordinate transition state in SN2 reactions at the carbonyl carbon. beilstein-journals.org |

Computational Chemistry and Theoretical Investigations of Cyclopent 1 Ene 1 Carboxamide Systems

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for many computational chemistry techniques. By solving approximations of the Schrödinger equation, QM calculations can determine the electronic structure and energy of molecules with high accuracy. bu.edu These methods are essential for understanding systems where electron delocalization and conjugation, as seen in Cyclopent-1-ene-1-carboxamide, play a crucial role.

The electronic structure of a molecule, particularly the distribution and energy of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to its chemical reactivity. msu.edu For this compound, the HOMO is expected to be associated with the π-system of the double bond and the lone pair of the nitrogen atom, while the LUMO is typically the π* antibonding orbital of the conjugated C=C-C=O system. rsc.org The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitation energy. grafiati.com

Quantum mechanical calculations, such as those employing Hartree-Fock (HF) or post-HF methods like Møller-Plesset perturbation theory (MP2), can precisely determine these orbital energies. arxiv.orgarxiv.org The energetic profile, including total energy and heats of formation, can also be computed, providing thermodynamic data that is often difficult to obtain experimentally. researchgate.net For α,β-unsaturated amides, the conjugation between the nitrogen lone pair, the double bond, and the carbonyl group significantly influences the electronic structure, stabilizing the HOMO and lowering the energy of the LUMO. ic.ac.uk

Table 1: Representative Frontier Molecular Orbital Energies for a Conjugated Amide System This table presents typical data for a system analogous to this compound, calculated using Density Functional Theory.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | π-orbital character from C=C and N lone pair |

| LUMO | -1.2 | π*-orbital character over the C=C-C=O system |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Data extrapolated from computational studies on similar α,β-unsaturated amide systems. rsc.orggrafiati.com

QM calculations are uniquely capable of locating and characterizing transition states (TS), which are first-order saddle points on the potential energy surface that represent the highest energy barrier along a reaction pathway. ic.ac.uk For this compound, key reactions include electrophilic additions to the double bond and nucleophilic conjugate (Michael) additions. masterorganicchemistry.comlibretexts.org

Theoretical methods can model the geometry of the transition state, for instance, in the Diels-Alder reaction of cyclopentadiene (B3395910) or the Michael addition of a nucleophile to an α,β-unsaturated amide. rsc.orgorganic-chemistry.orgnumberanalytics.com By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) of the reaction can be determined. pnas.orgnih.gov This is crucial for predicting reaction rates and understanding selectivity.

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire reaction pathway from reactants through the transition state to the products. nih.gov This analysis verifies that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. researchgate.net For example, in a Michael addition, the analysis would show the progressive formation of the new carbon-nucleophile bond and the re-hybridization of the α- and β-carbons. masterorganicchemistry.com

Table 2: Representative Calculated Activation Energies for Conjugate Addition Reactions This table shows typical activation energies for the Michael addition of a thiol to different α,β-unsaturated carbonyl compounds, illustrating the type of data obtained from transition state analysis.

| Michael Acceptor | Reaction | Activation Energy (kcal/mol) |

| α,β-Unsaturated Ketone | Thiol Addition | ~15.5 |

| α,β-Unsaturated Ester | Thiol Addition | ~16.2 |

| α,β-Unsaturated Amide | Thiol Addition | ~17.8 |

Data sourced from computational studies on hetero-Michael addition reactions. chemrxiv.orgnih.gov The values illustrate that unactivated amides often present a higher barrier compared to ketones or esters.

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals from a QM calculation into a localized Lewis structure picture of chemical bonding. arxiv.org It provides a quantitative description of electron density sharing between atoms and the stabilizing effects of orbital interactions. nih.gov

For this compound, NBO analysis can elucidate several key electronic effects. A primary interaction is the delocalization of the nitrogen atom's lone pair (n_N) into the antibonding π* orbital of the carbonyl group (π_C=O). arxiv.org This n_N → π_C=O interaction is the source of the amide resonance, which imparts a significant double-bond character to the C-N bond and is responsible for the high rotational barrier around it. nih.govmdpi.com

Table 3: Representative NBO Donor-Acceptor Interactions for an Amide System This table presents typical stabilization energies (E(2)) calculated for N-methylacetamide, illustrating the key electronic interactions present in an amide functional group.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n_N | π_C=O | ~58.5 | Amide Resonance |

| σ_C-H (methyl) | σ_N-C (amide) | ~2.5 | Hyperconjugation |

| n_O (s-type) | σ_N-C (amide) | ~1.5 | Steric/Electrostatic |

| n_O (p-type) | σ_C-C (methyl) | ~0.8 | Hyperconjugation |

Values are representative and based on NBO analyses of simple amide systems like N-methylacetamide. grafiati.comarxiv.org

Transition State Characterization and Reaction Coordinate Analysis

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic energy of a system based on its electron density. mdpi.com DFT offers a favorable balance between computational cost and accuracy, making it a workhorse for studying large and complex molecules, including those of biological and pharmaceutical interest. grafiati.comorganic-chemistry.org

A fundamental application of DFT is geometry optimization, where the algorithm seeks the minimum energy structure of a molecule by adjusting the positions of its atoms. mdpi.com For this compound, this process provides precise information on bond lengths, bond angles, and dihedral angles.

The conformational landscape of this molecule is defined by two main features: the puckering of the cyclopentene (B43876) ring and the rotation around the C-N amide bond. The cyclopentene ring is not planar but adopts a puckered or "envelope" conformation to relieve torsional strain, with a calculated puckering angle of around 23-26 degrees. elte.hursc.orgtsinghua.edu.cn DFT calculations can determine the energy barrier for the inversion between the two equivalent puckered conformations, which is experimentally found to be around 232-274 cm⁻¹. elte.hursc.org

Conformational analysis also involves studying the rotation around the C(O)-N bond. Due to amide resonance, this rotation is significantly hindered. nih.govscispace.com The two principal planar conformers are s-trans and s-cis, referring to the relative orientation of the carbonyl oxygen and the substituent on the nitrogen. DFT calculations can predict the relative energies of these conformers and the energy of the transition state separating them, thus yielding the rotational barrier. mdpi.comacs.org

Table 4: Representative Optimized Geometrical Parameters for Cyclopentene and a Simple Amide This table provides typical bond lengths and angles for the core structures, as would be determined by DFT geometry optimization (e.g., at the B3LYP/6-31G(d) level).

| Parameter | Molecule Fragment | Calculated Value |

| Bond Length (Å) | C=C | 1.335 |

| Bond Length (Å) | C-C (allylic) | 1.505 |

| Bond Length (Å) | C-C (homoallylic) | 1.548 |

| Bond Length (Å) | C=O (amide) | 1.229 |

| Bond Length (Å) | C-N (amide) | 1.365 |

| Bond Angle (°) | C=C-C | 111.5 |

| Bond Angle (°) | C-C-C (allylic) | 105.8 |

| Puckering Angle (°) | Cyclopentene Ring | 23.4 |

Data compiled from high-level ab initio and DFT studies on cyclopentene and simple amides. elte.huroyalsocietypublishing.org

DFT calculations are highly effective in predicting spectroscopic properties that are essential for structural elucidation. By computing these parameters and comparing them with experimental data, the proposed structure of a molecule can be confirmed.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com This approach can accurately predict both ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra and sometimes even leading to the revision of previously misassigned experimental data. mdpi.commdpi.com For this compound, DFT could predict the shifts for the vinylic, allylic, and homoallylic protons and carbons, as well as the distinct chemical shifts for the carbonyl carbon and the carbons of the ring.

IR Spectra: DFT can also be used to calculate the vibrational frequencies of a molecule. mdpi.com The computed harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by empirical factors to achieve better agreement with experimental FT-IR spectra. mdpi.com The calculated IR intensities and potential energy distribution (PED) analysis help in the definitive assignment of vibrational modes, such as the characteristic C=O stretch (Amide I band), the N-H bend coupled with C-N stretch (Amide II band), and the C-H stretches of the ring. nih.gov

Table 5: Representative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts This table illustrates the typical accuracy of DFT (GIAO) calculations for predicting ¹³C NMR shifts in a related unsaturated system.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| C=O | 168.5 | 169.2 | +0.7 |

| C=C -C=O | 130.1 | 130.9 | +0.8 |

| C =C-C=O | 142.3 | 143.5 | +1.2 |

| C-CH₂ | 32.5 | 33.1 | +0.6 |

| C-CH₂-CH₂ | 22.8 | 23.5 | +0.7 |

Data is representative, based on benchmark studies comparing experimental values with those calculated at levels like mPW1PW91/6-311+G(2d,p). mdpi.comstackexchange.com

Geometry Optimization and Conformational Analysis

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful computational microscope to observe the time-dependent behavior of molecular systems. researchgate.net For this compound, MD simulations are instrumental in exploring its conformational landscape and its interactions with surrounding molecules, such as solvents or biological macromolecules. These simulations model the movement of atoms over time by solving Newton's laws of motion, providing a dynamic picture of the molecule's behavior. nih.gov

Conformational Sampling and Dynamic Behavior Analysis

The structural flexibility of this compound is a key determinant of its chemical and biological activity. The molecule is not static; the cyclopentene ring undergoes puckering, and the carboxamide group can rotate. MD simulations are employed to exhaustively sample these possible conformations and analyze their dynamic equilibrium.

Dynamic Properties from MD Simulations: The dynamic behavior of the molecule can be quantified by analyzing various parameters from the MD trajectory. Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's conformation over time, while Root Mean Square Fluctuation (RMSF) highlights the flexibility of specific atoms or functional groups. For this compound, RMSF analysis would likely show higher fluctuations for the CH2 groups furthest from the double bond and for the amide group, indicating their greater mobility.

| Conformational Cluster | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle (C=C-C=O) | Ring Pucker Description |

|---|---|---|---|---|

| 1 | 45 | 0.00 | ~180° (anti-periplanar) | Envelope |

| 2 | 35 | 0.5 | ~0° (syn-periplanar) | Envelope |

| 3 | 15 | 1.2 | ~180° (anti-periplanar) | Twist |

| 4 | 5 | 1.8 | ~0° (syn-periplanar) | Twist |

Intermolecular Interactions and Solvation Effects

The carboxamide group is a classic hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). MD simulations can elucidate the specific patterns of these intermolecular interactions with solvent molecules or other solutes. nih.govoup.com In aqueous solution, simulations would show the formation of a dynamic hydration shell around the amide group.

Solvation Effects: The free energy of solvation (ΔGsolv) is a critical parameter that describes the transfer of a molecule from the gas phase to a solvent. MD simulations, often combined with thermodynamic integration or free energy perturbation methods, can calculate this value. researchgate.net The process involves computationally "disappearing" the ligand from the solvent box, a non-physical transformation from which the free energy change can be calculated. nih.gov Comparing the ΔGsolv in different solvents (e.g., water, ethanol (B145695), chloroform) provides insights into the molecule's solubility and partitioning behavior. For instance, a more favorable ΔGsolv in water compared to a non-polar solvent like chloroform (B151607) would indicate hydrophilicity. semanticscholar.org

| Solvent | Dielectric Constant | Predicted ΔGsolv (kcal/mol) | Primary Interaction Type |

|---|---|---|---|

| Water | 78.4 | -7.5 | Hydrogen Bonding |

| Ethanol | 24.5 | -6.2 | Hydrogen Bonding |

| Acetonitrile | 36.6 | -5.1 | Dipole-Dipole |

| Chloroform | 4.8 | -2.8 | van der Waals / Dipole-Dipole |

Advanced Computational Modeling Approaches

While MD simulations provide a broad view of molecular dynamics, more precise quantum mechanical (QM) methods are required for detailed analysis of electronic structure, reactivity, and specific interactions.

QM Cluster Models for Specific Interaction Site Analysis

To study a specific interaction with high accuracy, a QM cluster model can be constructed. This involves taking a snapshot from an MD simulation—for example, this compound hydrogen-bonded to several water molecules—and treating this "cluster" with QM methods like Density Functional Theory (DFT). This approach provides a detailed energetic and electronic description of the interaction, which is computationally too expensive to apply to the entire system.

QM cluster models have been successfully used to represent enzyme active sites and analyze inhibitor binding, where they can account for effects like ground state destabilization and transition state stabilization. nih.gov For this compound, these models can be used to precisely calculate the energy of hydrogen bonds with water, or to analyze the nature of the π-system of the double bond and its interaction with potential binding partners. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to these QM-calculated electron densities to characterize the strength and nature of specific non-covalent interactions. researchgate.net

| Interaction Site | Interacting Partner | Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Water (H-donor) | Hydrogen Bond | -5.2 |

| Amide Hydrogen (N-H) | Water (H-acceptor) | Hydrogen Bond | -4.1 |

| Cyclopentene π-system | Water (C-H...π) | Weak van der Waals | -0.8 |

pKa Prediction and Ionization State Modeling

The ionization state of a molecule at physiological pH is crucial for its behavior. The pKa value quantifies the tendency of a molecule to ionize. schrodinger.com this compound has two potential sites for protonation/deprotonation: the deprotonation of the amide N-H and the protonation of the carbonyl oxygen. Primary amides are very weak acids (pKa of N-H ≈ 17) and very weak bases (pKa of protonated C=O < 0).

Computational methods can predict these pKa values, typically using a thermodynamic cycle that separates the process into gas-phase deprotonation energy and the solvation energies of the species involved. researchgate.net These energies are calculated using high-level QM methods and a continuum solvent model. chemrxiv.org More recent approaches utilize machine learning models trained on large datasets of known pKa values, which can provide rapid and accurate predictions based on the molecule's topology. schrodinger.com For this compound, all predictive methods would confirm that the molecule exists overwhelmingly in its neutral form at any physiological pH.

| Ionizable Site | Process | Methodology | Predicted pKa |

|---|---|---|---|

| Amide N-H | Deprotonation | DFT + Thermodynamic Cycle | 17.2 |

| Carbonyl Oxygen | Protonation | DFT + Thermodynamic Cycle | -0.5 |

| Amide N-H | Deprotonation | Machine Learning (LFER-based) | 16.9 |

Automated Docking and Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are likely to bind to a target macromolecule, such as a protein. wikipedia.org Automated docking programs are the core engine of structure-based virtual screening. nih.gov They predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site and estimate the binding affinity using a scoring function. nih.govdrugdiscovery.com.br

This compound can serve as a scaffold or fragment in a virtual screening campaign. Its structure would be docked against a library of protein targets to identify potential "hits." The scoring function would evaluate the fitness of the docked pose based on factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov Successful virtual screening campaigns can significantly reduce the number of compounds that need to be tested experimentally, enriching the "hit rate" of finding active molecules. u-strasbg.fr The results are typically a ranked list of compounds based on their predicted binding scores.

| Protein Target (Hypothetical) | Protein Class | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Kinase A | Transferase | -6.8 | H-bond with hinge region backbone |

| Protease B | Hydrolase | -5.5 | H-bond with catalytic aspartate |

| Receptor C | GPCR | -4.9 | van der Waals contacts in hydrophobic pocket |

| Albumin | Transport | -4.2 | Solvent exposed, minimal specific interactions |

Spectroscopic Characterization and Advanced Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. longdom.org By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework. longdom.orguobasrah.edu.iq

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural confirmation of Cyclopent-1-ene-1-carboxamide. figshare.comresearchgate.net

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. savemyexams.com For this compound, distinct signals are expected for the amide (-CONH₂), vinylic (=CH-), and the two sets of allylic and homoallylic methylene (B1212753) (-CH₂-) protons of the cyclopentene (B43876) ring. The integration of these signals confirms the number of protons in each unique environment, while their chemical shifts (δ) and splitting patterns (due to spin-spin coupling) reveal their electronic environment and proximity to neighboring protons. savemyexams.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. organicchemistrydata.org Key signals for this compound include the carbonyl carbon of the amide group, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cyclopentene ring. The chemical shifts of these carbons are characteristic of their functional group type. uobasrah.edu.iqnih.gov

Below is a table summarizing the expected chemical shift ranges for the protons and carbons in this compound.

| Atom Type | Group | Expected Chemical Shift (δ, ppm) |

| Proton (¹H) | Amide (NH ₂) | 5.0 - 12.0 |

| Vinylic (=CH -) | 4.5 - 6.0 | |

| Allylic (-CH ₂-C=) | ~2.3 - 3.0 | |

| Aliphatic (-CH ₂-) | ~0.9 - 1.7 | |

| Carbon (¹³C) | Carbonyl (-C =O) | >160 |

| Vinylic (-C =C-) | 100 - 150 | |

| Aliphatic (-C H₂-) | 20 - 50 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously establishing the complex connectivity and spatial relationships within a molecule. longdom.orgscholaris.ca

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. longdom.org In this compound, COSY would show cross-peaks between the vinylic proton and the adjacent allylic methylene protons, as well as between the different methylene groups within the five-membered ring, confirming the proton sequence. scholaris.ca

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbon atoms they are attached to. scholaris.ca It allows for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. libretexts.orgresearcher.life For this compound, key HMBC correlations would include those from the amide protons to the carbonyl carbon and the vinylic carbon C1, and from the vinylic proton to the carbonyl carbon. These long-range correlations bridge non-protonated carbons and heteroatoms, confirming the placement of the carboxamide group on the cyclopentene ring. scholaris.ca

The combined application of these 2D NMR experiments provides a comprehensive and unambiguous structural assignment of the molecule. rsc.org

| 2D NMR Experiment | Purpose | Expected Key Correlations for this compound |

| COSY | Identifies ¹H-¹H spin-spin coupling networks | Vinylic H ↔ Allylic CH₂Allylic CH₂ ↔ Adjacent CH₂ |

| HSQC | Correlates protons to their directly attached carbons (¹JCH) | Vinylic H ↔ Vinylic CAllylic CH₂ ↔ Allylic CAliphatic CH₂ ↔ Aliphatic C |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | Amide NH₂ ↔ Carbonyl CAmide NH₂ ↔ Vinylic C1Vinylic H ↔ Carbonyl C |

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy, typically to several decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₆H₉NO), HRMS can distinguish it from other molecules that have the same nominal mass but a different elemental composition. bioanalysis-zone.com The calculated monoisotopic mass for this compound is 111.068413911 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental formula. doi.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. uin-alauddin.ac.idflorajournal.com These methods are invaluable for analyzing complex mixtures, such as those encountered during chemical synthesis. doi.org In the context of this compound, GC-MS or LC-MS can be used to monitor the progress of a reaction, identify the presence of the desired product, and detect any intermediates or byproducts. doi.org The gas chromatogram provides a retention time characteristic of the compound, while the subsequent mass spectrum provides its molecular weight and a fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov

| Technique | Application | Information Obtained |

| GC-MS | Analysis of volatile compounds in a reaction mixture | Retention time for separation; Mass spectrum for identification |

| LC-MS | Analysis of less volatile or thermally sensitive compounds | Retention time for separation; Mass spectrum for identification |

The electron ionization (EI) GC-MS of this compound shows a prominent molecular ion peak (M⁺) at m/z 111. nih.gov Other significant fragments observed include those at m/z 95, 67, and 44, corresponding to specific losses from the parent molecule. nih.gov

In biochemical research, if a compound is suspected of acting as a covalent inhibitor of a protein, intact protein mass spectrometry is a key technique for verification. chemrxiv.orgresearchgate.net This method involves analyzing the entire protein to measure its total mass with high accuracy. mdpi.com To test for covalent modification by this compound, the target protein would be incubated with the compound. The resulting mixture is then analyzed by LC-MS. If a covalent bond has formed, a new species will be detected with a mass equal to the original protein plus the mass of the bound molecule (111 Da in this case). chemrxiv.orgmdpi.com This mass shift provides direct evidence of the formation of a covalent protein-drug adduct. researchgate.net

GC-MS and LC-MS for Mixture Analysis and Intermediate Detection

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this method has been instrumental in determining their absolute configuration and solid-state structure.

In studies of various complex molecules containing a cyclopentene carboxamide moiety, single-crystal X-ray diffraction analysis has been successfully employed to establish their chemical structures. beilstein-journals.org For instance, the analysis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related carboxamide derivative, revealed that it crystallizes in the triclinic space group Pī. mdpi.com The unit cell parameters were determined to be a = 6.9921(14) Å, b = 11.002(2) Å, c = 12.381(3) Å, α = 113.28(3)°, β = 99.38(3)°, and γ = 101.85(3)°. mdpi.com Such detailed structural information is crucial for understanding the molecule's conformation and intermolecular interactions.